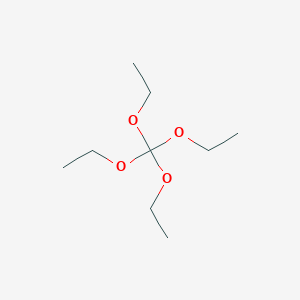

Tetraethyl orthocarbonate

Description

Properties

IUPAC Name |

triethoxymethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNAJYDRSIKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075278 | |

| Record name | Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-09-1 | |

| Record name | Tetraethyl orthocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYL ORTHOCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2P2570012 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetraethyl Orthocarbonate: A Comprehensive Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of tetraethyl orthocarbonate (TEOC), a versatile chemical compound identified by CAS number 78-09-1.[1] Formally the tetraethyl ester of the unstable orthocarbonic acid, TEOC serves as a crucial reagent and building block in diverse fields, including organic synthesis, polymer chemistry, and materials science.[2][3] Its unique tetrahedral structure, featuring a central carbon atom bonded to four ethoxy groups, underpins its reactivity and utility.[2][4] This guide details its chemical and physical properties, outlines key synthetic methodologies with experimental protocols, and discusses its primary applications.

Properties of this compound

A thorough understanding of TEOC's properties is fundamental to its effective application. It is a colorless liquid with a characteristic fruity or aromatic odor.[2][3] Chemically, it is sensitive to moisture and unstable in the presence of strong acids and bases, which can cause it to hydrolyze into ethanol (B145695) and carbon dioxide.[2][4] It is soluble in most common organic solvents like ethanol and ether, a characteristic that facilitates its use in a wide array of chemical reactions.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₉H₂₀O₄ | [2][5][6] |

| Molecular Weight | 192.25 g/mol | [2][5][6][7] |

| Appearance | Colorless liquid | [2][6] |

| Boiling Point | 159 °C (lit.) | [7][8] |

| Melting Point | -68 °C | [2] |

| Density | 0.919 g/mL at 25 °C (lit.) | [7][8] |

| Refractive Index (n20/D) | 1.392 (lit.) | [7][8] |

| Flash Point | 52-53 °C (closed cup) | [7][9][10] |

| CAS Number | 78-09-1 |[1][5][6][7] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most established methods involve the reaction of sodium ethoxide with a suitable carbon source, such as trichloronitromethane (chloropicrin) or trichloroacetonitrile (B146778).[11][12] While the chloropicrin (B1668804) method offers moderate yields of 46-58%, the trichloroacetonitrile route is often preferred for its higher efficiency, achieving yields up to 85%.[11] Alternative, less common methods include the reaction of carbon disulfide with dialkyltin dialkoxides or thallous ethoxide.[3][11]

Caption: Synthesis workflow for this compound from sodium ethoxide and chloropicrin.

This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood due to the hazardous nature of chloropicrin.[12]

Materials:

-

Sodium metal

-

Absolute Ethanol (<0.1% water)[12]

-

Trichloronitromethane (Chloropicrin)[12]

-

N-heptane (for extraction)[5]

-

Anhydrous magnesium sulfate[12]

-

Saturated salt solution[12]

Equipment:

-

Three-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.[12]

-

Water bath[12]

-

Vigreux column or other fractional distillation apparatus[12]

-

Separatory funnel[12]

Procedure:

-

Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, prepare a solution of sodium ethoxide by reacting sodium metal with an excess of absolute ethanol in the three-necked flask.[12] For a large-scale reaction, one might use 320 kg of sodium ethoxide in 1280 kg of absolute ethanol.[5]

-

Reaction Setup: Heat the stirred sodium ethoxide solution to 58–60°C using a water bath.[12] Some protocols suggest a slightly higher temperature range of 65-70°C.[5]

-

Addition of Chloropicrin: Place trichloronitromethane (e.g., 100 g, 0.61 mole) in the dropping funnel.[12] Add the chloropicrin dropwise to the heated solution at a rate that maintains a steady reaction temperature (58-60°C).[12] The reaction is strongly exothermic; the addition rate must be carefully controlled to prevent the reaction from becoming uncontrollable.[12] The addition may take approximately 2 hours.[12]

-

Reaction Completion: After the addition is complete, continue the reaction for an additional 3 hours or allow the mixture to stand overnight.[5][12]

-

Workup and Extraction:

-

Cool the residue and dilute it with a significant volume of water (e.g., 1.2 L for the 100 g scale) to dissolve the inorganic salts.[5][12]

-

Transfer the mixture to a separatory funnel. The organic layer containing the crude TEOC will separate.[12]

-

Extract the aqueous layer with a suitable solvent like ether or n-heptane to recover any dissolved product.[5][12]

-

Combine all organic layers, wash with a saturated salt solution, and dry over anhydrous magnesium sulfate.[12]

-

Purification:

-

Filter off the drying agent.

-

Remove the extraction solvent (ether or n-heptane) using a fractionating column.[5][12]

-

Combine the residue with the initial crude product and purify by fractional distillation at atmospheric or reduced pressure to yield the final this compound product.[5][12] A high-purity product (>99.5%) can be obtained with a yield of up to 91%.[5]

-

Key Applications

TEOC's unique reactivity makes it a valuable tool for chemists in both industrial and academic settings.[6]

-

Organic Synthesis: It is widely used as a versatile reagent.[6] A key application is as a protecting group for alcohols and amines, simplifying complex multi-step syntheses.[6] It is also used in the synthesis of esters, ethers, and ketones.[2]

-

Polymer Chemistry: TEOC functions as an effective crosslinking agent in the production of polymers, such as polyurethanes, enhancing their mechanical properties and thermal stability.[1][2][6] It is also a precursor for spiro orthocarbonates, which are used as expanding monomers to reduce shrinkage during polymerization.[3] Simple condensation with diols or triols can produce cross-linked poly(orthocarbonate)s, which have applications as highly effective organic solvent absorbents.[1][13]

-

Materials Science: In the sol-gel process, TEOC is a precursor for synthesizing silica-based materials, including nanoparticles and thin films for advanced coatings and adhesives.[1][2][6]

-

Pharmaceutical Development: The compound serves as an important building block in the synthesis of complex molecules, facilitating the creation of advanced therapeutic agents and enhancing the stability of drug compounds.[1][6]

Safety and Handling

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[9][10] Proper safety precautions are mandatory when handling this chemical.

Table 2: Hazard and Safety Information

| Category | Information | References |

|---|---|---|

| Signal Word | Warning | [7][10] |

| Hazard Statements | H226: Flammable liquid and vapor. | [7] |

| Primary Hazards | Flammable, skin/eye/respiratory irritant, moisture sensitive. | [9][10] |

| Personal Protective Equipment (PPE) | Safety glasses/faceshield, chemical-resistant gloves, respirator with appropriate filter (e.g., ABEK type). | [9] |

| Handling | Use in a well-ventilated area with spark-proof tools. Ground and bond containers when transferring. Avoid contact with skin, eyes, and moisture. | [9] |

| Storage | Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials (strong acids, strong oxidizing agents). Keep container tightly closed. |[9][10] |

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Tetraethoxymethane - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 原碳酸四乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 78-09-1 [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. nbinno.com [nbinno.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

Tetraethyl Orthocarbonate: A Comprehensive Technical Guide on Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl orthocarbonate (TEOC), with the chemical formula C(OCH₂CH₃)₄, is a versatile and highly reactive reagent in organic synthesis. Its unique orthoester structure, characterized by a central carbon atom bonded to four ethoxy groups, imparts a distinct reactivity profile that is leveraged in a multitude of chemical transformations. This technical guide provides an in-depth exploration of the chemical structure, physical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of its key physical and spectroscopic data. Furthermore, this document elucidates the mechanistic pathways of its characteristic reactions, including hydrolysis and nucleophilic substitution, through detailed diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science who seek to harness the synthetic potential of this important chemical entity.

Chemical Structure and Identification

This compound, also known by its IUPAC name triethoxymethoxyethane, is the tetraethyl ester of the hypothetical orthocarbonic acid (C(OH)₄).[1][2] The central carbon atom is saturated and bonded to four oxygen atoms, each of which is part of an ethoxy group.

| Identifier | Value | Reference |

| Molecular Formula | C₉H₂₀O₄ | [3][4][5] |

| Molecular Weight | 192.25 g/mol | [1][3][4] |

| IUPAC Name | triethoxymethoxyethane | [1] |

| CAS Number | 78-09-1 | [3][4][5] |

| SMILES | CCOC(OCC)(OCC)OCC | [1] |

| InChI | InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3 | [1][6] |

| InChIKey | CWLNAJYDRSIKJS-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid under standard conditions.[5] It is characterized by its sensitivity to moisture and should be stored in an inert atmosphere at room temperature.[3][4] The compound is insoluble in water but soluble in common organic solvents such as chloroform (B151607) and methanol.[3][7]

Physical Properties

| Property | Value | Reference |

| Melting Point | -22 °C (estimated) | [3][4] |

| Boiling Point | 159 °C | [3][4] |

| Density | 0.919 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.392 | [3][4] |

| Flash Point | 52.8 °C | [8] |

| Vapor Pressure | 3.24 mmHg at 25 °C | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Data available in spectral databases. | [1][6] |

| ¹³C NMR | Data available in spectral databases. | [6] |

| IR Spectroscopy | Data available in spectral databases. | [1][9] |

| Mass Spectrometry | Data available in spectral databases. | [1][2] |

| Raman Spectroscopy | Data available in spectral databases. | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a chloromethyl derivative with sodium ethoxide. The two primary starting materials for this transformation are trichloronitromethane (chloropicrin) and trichloroacetonitrile (B146778).

Synthesis from Trichloronitromethane and Sodium Ethoxide

This method typically affords yields ranging from 46-58%.[10] The reaction is highly exothermic and requires careful control of the reaction temperature.[11]

Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: In a clean, dry reactor equipped with a stirrer, thermometer, and reflux condenser, add 320 kg of sodium ethoxide to 1280 kg of absolute ethanol (B145695).[12] The weight of the absolute ethanol should be 3-8 times that of the sodium ethoxide.[13]

-

Reaction with Trichloronitromethane: While maintaining the temperature between 60-70 °C, add 97 kg of trichloronitromethane dropwise to the sodium ethoxide solution.[12][13][14] The addition should be carried out over approximately 2 hours.[11]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture and maintain the temperature for an additional 1-10 hours to ensure the reaction goes to completion.[12][13]

-

Ethanol Recovery: Distill off approximately 70-75% of the ethanol at atmospheric pressure.[14]

-

Workup: Add 1600 kg of water to dissolve the solid residue, followed by the addition of 1280 kg of n-heptane for extraction.[12]

-

Purification: The organic phase is transferred to a rectification tower. A small amount of sodium ethoxide (0.05 kg) is added.[12] n-Heptane is removed by distillation under normal pressure with a controlled reflux ratio.[12][13] The final product, this compound, is then purified by vacuum distillation at a pressure of -0.098 MPa.[12]

Synthesis from Trichloroacetonitrile

A more efficient method utilizes trichloroacetonitrile as the starting material, which can achieve yields of up to 85%.[10]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom and the presence of four good leaving groups (ethoxy groups). Its reactions typically proceed via initial protonation under acidic conditions, which activates the molecule for subsequent nucleophilic attack.[14]

Hydrolysis

This compound is sensitive to moisture and readily undergoes hydrolysis in the presence of acid to yield diethyl carbonate and ethanol.[3][15]

Caption: Acid-catalyzed hydrolysis of this compound.

Reactions with Nucleophiles

This compound serves as a versatile reagent for the introduction of ethoxy groups and for the formation of various functional groups through reactions with a wide range of nucleophiles.[16]

Caption: General mechanism of nucleophilic substitution on this compound.

Synthetic Applications

The unique reactivity of this compound makes it a valuable tool in various synthetic endeavors:

-

Protecting Group Chemistry: It is widely used as a protecting group for alcohols, amines, and carboxylic acids, allowing for selective reactions at other sites of a complex molecule.[5][16]

-

Synthesis of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds.[16]

-

Pharmaceutical and Agrochemical Synthesis: It is a crucial intermediate in the production of pharmaceuticals, such as chemokine receptor-5 inhibitors for HIV-1, and agrochemicals, including benzobisoxazoles.[3][17]

-

Polymer Chemistry: It can act as a crosslinking agent in the synthesis of polymers, enhancing their mechanical and thermal properties.[5][16]

-

Materials Science: It is employed in the preparation of organic semiconductors for electronic devices like OLEDs and OFETs.[3][17]

Safety and Handling

This compound is a flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and hot surfaces. Due to its moisture sensitivity, it should be stored in a tightly closed container in a dry and well-ventilated place under an inert atmosphere.[3][4] It is incompatible with strong oxidizing agents and strong acids. Standard personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.

Conclusion

This compound is a synthetically valuable reagent with a rich and diverse reactivity profile. A thorough understanding of its chemical structure, properties, and reaction mechanisms is paramount for its effective utilization in organic synthesis. This technical guide has provided a comprehensive overview of these aspects, including detailed experimental protocols and mechanistic diagrams, to aid researchers and professionals in leveraging the full potential of this versatile compound in their scientific pursuits.

References

- 1. This compound | C9H20O4 | CID 66213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetraethoxymethane [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound(78-09-1) 1H NMR spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 78-09-1 [chemnet.com]

- 9. spectrabase.com [spectrabase.com]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CN107573223B - Method for producing this compound by efficient rectification - Google Patents [patents.google.com]

- 14. This compound | Organic Synthesis Reagent [benchchem.com]

- 15. Ortho ester - Wikipedia [en.wikipedia.org]

- 16. nbinno.com [nbinno.com]

- 17. This compound | 78-09-1 [chemicalbook.com]

An In-depth Technical Guide on the Core Reaction Mechanisms of Tetraethyl Orthocarbonate

For Researchers, Scientists, and Drug Development Professionals

Tetraethyl orthocarbonate (TEOC), with the chemical formula C(OCH₂CH₃)₄, is a versatile reagent in organic synthesis, prized for its unique reactivity as a stable precursor to the hypothetical orthocarbonic acid. Its applications span from a protecting group for alcohols and phenols to a key building block in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a detailed exploration of the core reaction mechanisms of this compound, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate its effective use in research and development.

Acid-Catalyzed Hydrolysis

The hydrolysis of this compound under acidic conditions is a fundamental reaction that proceeds in a stepwise manner to ultimately yield diethyl carbonate and ethanol (B145695). This reaction is of significant importance as it mirrors the behavior of orthoesters, a class of compounds for which TEOC is the tetraalkoxy analogue of the simplest member.

The mechanism is initiated by the protonation of one of the ethoxy oxygen atoms, making it a good leaving group (ethanol). The resulting resonance-stabilized carboxonium ion is then attacked by water. This process repeats, leading to the sequential loss of two ethanol molecules and the formation of diethyl carbonate.

Experimental Data for Acid-Catalyzed Hydrolysis of an Analogous Orthoester (2,5-dimethoxytetrahydrofuran)

| Reactant | Reagent/Catalyst | Solvent | Temperature | Product(s) | Yield | Reference |

| 2,5-dimethoxytetrahydrofuran (B146720) | Acetate (B1210297) Buffer | Water | Ambient | N-substituted pyrroles (after reaction with primary amines) | 89-94% | [1] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2,5-dimethoxytetrahydrofuran

This protocol for a related compound illustrates the general procedure for acid-catalyzed hydrolysis of an acetal (B89532), which is mechanistically similar to an orthoester.

-

Reaction Setup: 2,5-dimethoxytetrahydrofuran is subjected to mild hydrolysis in water in the presence of an acetate buffer solution.[1]

-

Reaction Conditions: The reaction is carried out at ambient temperature.[1]

-

Intermediate Formation: The hydrolysis of 2,5-dimethoxytetrahydrofuran yields an activated 1,4-dicarbonyl intermediate.[1]

-

Subsequent Reaction: This intermediate is then reacted in situ with a primary amine to afford the corresponding N-substituted pyrrole (B145914).[1]

-

Work-up and Yield: The reaction proceeds to high yields of the final pyrrole product (89-94%), indicating efficient hydrolysis of the starting material under these conditions.[1]

Diagram: Acid-Catalyzed Hydrolysis of this compound

Caption: Stepwise acid-catalyzed hydrolysis of this compound.

Transesterification

This compound can undergo transesterification with alcohols, which is a process of exchanging the ethoxy groups for other alkoxy groups. This reaction is typically catalyzed by an acid or a base and is driven to completion by removing one of the products, usually the more volatile alcohol (ethanol in this case). This reaction is particularly useful for the synthesis of other orthocarbonates and spiro orthocarbonates when diols are used.

Experimental Data for Transesterification of this compound with a Diol

The reaction of this compound with glycerol (B35011) demonstrates the synthesis of novel diol spiro orthocarbonates, which have applications as anti-shrinkage additives in polymer chemistry.[2][3]

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product(s) | Yield | Reference |

| This compound | Glycerol | Not specified | Not specified | Isomeric mixture of Diol Spiro Orthocarbonates | 50% | [2] |

Experimental Protocol: Synthesis of Diol Spiro Orthocarbonates

-

Reactants: this compound is reacted with glycerol.[2]

-

Reaction: The transesterification reaction leads to the formation of a mixture of isomeric diol spiro orthocarbonates.

-

Product Isolation: The product is obtained as a hardly separable isomeric mixture.[2]

-

Yield: A yield of 50% for the mixture of diol spiro orthocarbonates is reported.[2]

Diagram: Transesterification of this compound with a Diol

Caption: Synthesis of a spiro orthocarbonate via transesterification.

Reactions with Nitrogen Nucleophiles (Amines)

This compound reacts with primary amines, particularly aromatic amines, in the presence of an acid catalyst to form benzimidazole (B57391) derivatives. This reaction is a key step in the synthesis of various pharmaceuticals, including the antihypertensive drug candesartan (B1668252) cilexetil.[4][5][6][7][8] The mechanism involves the initial formation of an ethoxycarboximidate intermediate, which then undergoes intramolecular cyclization.

Experimental Data for the Reaction of this compound with an Aromatic Diamine Intermediate

This reaction is a crucial step in the synthesis of Candesartan Cilexetil, demonstrating the utility of TEOC in constructing heterocyclic rings.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Product | Yield | Reference |

| 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-(((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-aminobenzoate dihydrochloride | This compound | THF | 5 °C | 6 h | Candesartan cilexetil | 83% | [5] |

| Aminobenzote intermediate (11) | This compound | Acetic acid / Toluene (B28343) | 60 °C | 2 h | Candesartan cilexetil intermediate (1) | 81% | [4] |

Experimental Protocol: Synthesis of a Benzimidazole Derivative for Candesartan Cilexetil

-

Reaction Setup: A mixture of the aminobenzoate intermediate (11) (22 g, 0.04 mol), acetic acid (2.3 mL, 0.04 mol), and this compound (9.2 mL, 0.044 mol) in toluene (100 mL) is prepared in a reaction flask.[4]

-

Reaction Conditions: The mixture is stirred at 60 °C for 2 hours.[4]

-

Product Precipitation: The reaction mixture is then diluted with petroleum ether (~100 mL) and cooled to room temperature.[4]

-

Isolation and Purification: The resulting solid is filtered and dried to provide the crude product. Recrystallization from ethyl acetate-petroleum ether affords the purified product.[4]

-

Yield: The final yield of the benzimidazole derivative is 81%.[4]

Diagram: Reaction of this compound with an o-Phenylenediamine Derivative

Caption: Formation of a benzimidazole ring system.

Reactions with Carbon Nucleophiles (Grignard Reagents)

Orthoesters, and by extension this compound, can react with powerful carbon nucleophiles such as Grignard reagents. In the case of orthoesters, this reaction, known as the Bodroux-Chichibabin aldehyde synthesis, leads to the formation of acetals which can then be hydrolyzed to aldehydes.[9] The reaction with this compound is expected to proceed similarly, with the displacement of one or more ethoxy groups by the alkyl or aryl group from the Grignard reagent. The increased positive charge on the central carbon of an orthoester compared to an acetal or ketal facilitates this reaction.[10]

While a specific, detailed experimental protocol for the reaction of this compound with a Grignard reagent was not found in the provided search results, the general principle is well-established for orthoesters.

Experimental Data for Grignard Reactions with Esters (for mechanistic analogy)

The reaction of Grignard reagents with esters provides a useful analogy, as it also involves nucleophilic attack at a carbonyl carbon and displacement of an alkoxy group. Typically, the reaction proceeds with the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.[11]

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |

| Phthalide (a lactone) | Grignard Reagent | MeTHF | -30 °C to -15 °C | Mono- or di-addition product | [12] |

| Ester | Grignard Reagent (2 equiv.) | Ether/THF | Varies | Tertiary Alcohol | [11] |

Diagram: Proposed Reaction of this compound with a Grignard Reagent

Caption: Hypothetical reaction pathway with a Grignard reagent.

Use as a Protecting Group

This compound is a versatile protecting group for alcohols and phenols.[13][14][15] The protection proceeds via an acid-catalyzed transesterification to form a mixed orthocarbonate, which is stable to a variety of reaction conditions under which other protecting groups might be labile. Deprotection can be achieved under mildly acidic conditions.

Experimental Data for the Protection of Phenols

While a specific protocol for the use of TEOC as a protecting group for phenols was not found, the general principle is similar to other acetal- and ketal-based protecting groups. The following table provides an example of a related silyl-based protecting group for phenols.

| Reactant (Phenol) | Protecting Reagent | Base | Solvent | Product | Yield | Reference |

| Substituted Phenols | 2-(tert-butyldiphenylsilyl)ethyl chloride | Not specified | Not specified | TBDPSE-protected phenol (B47542) | Good to Excellent | [14] |

Experimental Protocol: General Procedure for the Protection of Alcohols/Phenols

-

Reaction Setup: The alcohol or phenol is dissolved in an anhydrous, non-polar solvent.

-

Reagents: this compound and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) are added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the equilibrium towards the protected product by removal of ethanol.

-

Work-up: The reaction is quenched with a mild base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or distillation.

Diagram: Protection and Deprotection of an Alcohol using this compound

Caption: Protection of an alcohol and subsequent deprotection.

This guide provides a foundational understanding of the key reaction mechanisms of this compound. For more specific applications and optimization of reaction conditions, consulting the primary literature is recommended. The versatility of TEOC makes it a valuable tool in the arsenal (B13267) of synthetic chemists, and a thorough understanding of its reactivity is paramount to its successful implementation in the synthesis of novel and complex molecules.

References

- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel diol spiro orthocarbonates derived from glycerol as anti-shrinkage additives for the cationic photopolymerization of epoxy monomers | Semantic Scholar [semanticscholar.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. WO2015090635A1 - A new process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 6. CN100344625C - Method for preparing candestartan - Google Patents [patents.google.com]

- 7. researchmap.jp [researchmap.jp]

- 8. researchgate.net [researchgate.net]

- 9. Ortho ester - Wikipedia [en.wikipedia.org]

- 10. organic chemistry - Why do orthoesters react with Grignard reagents, but acetals and ketals don't? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tert-Buyldiphenylsilylethyl ("TBDPSE"): a practical protecting group for phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of Tetraethyl Orthocarbonate: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetraethyl orthocarbonate (TEOC), a versatile reagent in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its unique orthoester structure.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl groups. Due to the symmetrical nature of the molecule, all four ethyl groups are chemically equivalent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65 | Quartet (q) | 8H | -O-CH₂ -CH₃ |

| 1.20 | Triplet (t) | 12H | -O-CH₂-CH₃ |

Solvent: CDCl₃

The quartet at 3.65 ppm is attributed to the eight methylene (B1212753) protons (-CH₂-), which are deshielded by the adjacent oxygen atoms. These protons are split by the neighboring methyl protons into a quartet. The twelve methyl protons (-CH₃) appear as a triplet at 1.20 ppm due to coupling with the adjacent methylene protons.

¹³C NMR Data

The ¹³C NMR spectrum of this compound is simple, showing only three signals corresponding to the quaternary carbon, the methylene carbons, and the methyl carbons of the four equivalent ethyl groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 114.7 | C (OCH₂CH₃)₄ |

| 62.1 | -O-CH₂ -CH₃ |

| 15.3 | -O-CH₂-CH₃ |

Solvent: CDCl₃

The signal for the central quaternary carbon is observed in the downfield region around 114.7 ppm. The methylene carbons appear at approximately 62.1 ppm, while the methyl carbons are found in the upfield region at about 15.3 ppm.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 20-50 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by strong C-O stretching vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2870 | Strong | C-H stretching (alkane) |

| 1470-1440 | Medium | C-H bending (CH₂) |

| 1390-1370 | Medium | C-H bending (CH₃) |

| 1100-1000 | Very Strong | C-O stretching (ether-like) |

The most prominent feature in the IR spectrum is the very strong and broad absorption band in the 1100-1000 cm⁻¹ region, which is characteristic of the C-O single bond stretching vibrations in the ether-like linkages of the orthoester.[1][2] The spectrum also shows typical C-H stretching and bending vibrations for the ethyl groups.

Experimental Protocol for IR Spectroscopy

Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] Alternatively, a drop of the liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Acquisition Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmission or ATR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound does not typically show a prominent molecular ion peak due to the lability of the orthoester functionality.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 147 | 92.1 | [C(OCH₂CH₃)₃]⁺ |

| 119 | - | [C(OCH₂CH₃)₂OH]⁺ |

| 91 | 55.8 | [C(OCH₂CH₃)(OH)₂]⁺ |

| 63 | 99.9 | [C(OH)₃]⁺ |

| 45 | - | [OCH₂CH₃]⁺ |

| 29 | 84.8 | [CH₂CH₃]⁺ |

The base peak in the mass spectrum is observed at m/z 63. A significant peak is also present at m/z 147, corresponding to the loss of an ethoxy radical.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the loss of an electron from one of the oxygen atoms. The resulting molecular ion is unstable and readily undergoes fragmentation. The primary fragmentation pathway involves the cleavage of a C-O bond to lose an ethyl radical, followed by successive losses of ethene and ethanol (B145695) molecules.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

-

Inlet System: Gas Chromatography (GC) for sample introduction.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

Mass Analysis and Detection:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detector: Electron multiplier.

Logical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of TEOC.

References

Synthesis of Tetraethoxymethane from Sodium Ethoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraethoxymethane, a versatile orthoester, with a focus on methods employing sodium ethoxide as a key reagent. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication.

Introduction

Tetraethoxymethane, also known as tetraethyl orthocarbonate, is a valuable chemical intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its ability to act as a protective group, a dehydrating agent, and a precursor for various functional groups makes it a reagent of significant interest.[2][3] This guide focuses on the synthesis of tetraethoxymethane from sodium ethoxide, exploring different carbon sources and detailing the associated experimental procedures.

Synthetic Routes from Sodium Ethoxide

Several synthetic strategies have been developed to produce tetraethoxymethane from sodium ethoxide. The choice of the carbon electrophile is critical and influences the reaction conditions, yield, and safety considerations. The most prominent methods involve the reaction of sodium ethoxide with trichloronitromethane, trichloroacetonitrile (B146778), or a combination of carbon disulfide and tin(IV) chloride.[4][5][6]

Reaction with Trichloronitromethane

The reaction of sodium ethoxide with trichloronitromethane is a well-documented method for the synthesis of tetraethoxymethane.[7][8] This reaction proceeds via a nucleophilic substitution mechanism where the ethoxide ion displaces the chloride and nitrite (B80452) groups from the carbon center.

Reaction Scheme:

Reaction with Trichloroacetonitrile

A higher-yielding alternative to the use of trichloronitromethane involves the reaction of sodium ethoxide with trichloroacetonitrile.[5][6] This method is reported to provide yields of up to 85%.[5] The reaction is believed to proceed through a similar nucleophilic substitution pathway.

Reaction Scheme:

Reaction with Carbon Disulfide and Tin(IV) Chloride

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of tetraethoxymethane from sodium ethoxide using trichloronitromethane and trichloroacetonitrile.

Synthesis from Sodium Ethoxide and Trichloronitromethane[7][8]

Materials:

-

Sodium ethoxide

-

Absolute ethanol (B145695)

-

Trichloronitromethane

-

n-Heptane (or n-hexane)

-

Water

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a clean and dry reactor, charge sodium ethoxide and absolute ethanol. The weight of absolute ethanol should be 4 to 5 times the weight of the sodium ethoxide.

-

Reaction: Heat the mixture to 65-70 °C with stirring. Slowly add trichloronitromethane dropwise over a period of several hours, maintaining the temperature within the specified range. The molar ratio of sodium ethoxide to trichloronitromethane should be between 3.3:1 and 3.5:1.[2]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 65-70 °C for an additional 3 hours to ensure complete conversion.[8]

-

Solvent Removal: Distill off approximately 70-75% of the ethanol under atmospheric pressure.

-

Work-up: Cool the reaction mixture and add water to dissolve the solid byproducts (sodium chloride and sodium nitrite).

-

Extraction: Extract the aqueous mixture with a low-polarity solvent such as n-heptane or n-hexane. The volume of the extraction solvent should be 3 to 6 times the weight of the sodium ethoxide used.

-

Purification: Separate the organic layer and transfer it to a distillation apparatus. Add a small amount of sodium ethoxide or sodium tert-butoxide (0.01-0.5% by weight of trichloronitromethane) as a stabilizer to prevent decomposition during distillation.[2]

-

Final Distillation: First, distill off the extraction solvent under atmospheric pressure. Then, purify the tetraethoxymethane by vacuum distillation.

Synthesis from Sodium Ethoxide and Trichloroacetonitrile[6]

Materials:

-

Sodium ethoxide

-

Absolute ethanol

-

Trichloroacetonitrile

-

Water

-

Petroleum ether

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

-

Distillation apparatus

-

Separatory funnel

-

Rectification column

Procedure:

-

Reaction Setup: In a suitable reactor, prepare a solution of sodium ethoxide in absolute ethanol. The amount of ethanol should be 4 to 5 times the weight of the sodium ethoxide.

-

Reaction: Heat the solution to reflux temperature with stirring. Add trichloroacetonitrile dropwise over 5 to 6 hours. The recommended molar ratio of trichloroacetonitrile to sodium ethoxide is 1.0:4.2.[6]

-

Reaction Completion: After the addition, continue the reaction for an additional hour at reflux.

-

Solvent Removal: Distill off 70-75% of the absolute ethanol under atmospheric pressure.

-

Work-up: Cool the residue to room temperature and add water (4 to 5 times the weight of the initial sodium ethoxide) to dissolve the solid byproducts (sodium chloride and sodium cyanide).

-

Extraction: Add petroleum ether (twice the weight of the initial sodium ethoxide) and stir. Allow the layers to separate.

-

Purification: Transfer the organic phase to a rectification tower for fractional distillation to obtain pure tetraethoxymethane.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of tetraethoxymethane from sodium ethoxide.

Table 1: Reaction Conditions and Yields

| Carbon Source | Molar Ratio (Carbon Source:NaOEt) | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Purity (%) | Reference |

| Trichloronitromethane | 1 : 3.3 - 3.5 | 60 - 70 | 3 | 46 - 58 | >99 | [2] |

| Trichloronitromethane | 1 : 3.1 - 4.5 | 60 - 70 | 1 - 10 | 90 - 91 | 99.7 | [7][8] |

| Trichloroacetonitrile | 1 : 4.2 | Reflux (Ethanol) | 6 - 7 | up to 85 | - | [5][6] |

Table 2: Physical and Spectroscopic Data of Tetraethoxymethane

| Property | Value |

| Molecular Formula | C₉H₂₀O₄ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 159 °C |

| Density | 0.919 g/mL at 25 °C[4] |

| ¹H NMR (CDCl₃) | δ ~3.6 (q, 8H), ~1.2 (t, 12H) |

| ¹³C NMR (CDCl₃) | δ ~115 (C), ~62 (CH₂), ~15 (CH₃) |

| IR (neat) | ~2975, 2925, 2870 (C-H stretch), ~1100 (C-O stretch) cm⁻¹ |

Note: NMR and IR data are representative and may vary slightly based on experimental conditions and instrumentation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for the synthesis of tetraethoxymethane from sodium ethoxide and a chlorinated carbon source, as well as a typical experimental workflow.

Caption: General reaction pathway for tetraethoxymethane synthesis.

Caption: Typical experimental workflow for synthesis and purification.

Conclusion

The synthesis of tetraethoxymethane from sodium ethoxide is a versatile process with multiple established routes. The choice between trichloronitromethane and trichloroacetonitrile as the carbon source allows for a trade-off between historical precedent and higher yields. While the use of carbon disulfide and tin(IV) chloride presents a more modern alternative, the lack of detailed public protocols may hinder its immediate implementation. This guide provides the necessary detailed experimental procedures and quantitative data to enable researchers and professionals in drug development and other scientific fields to successfully synthesize and characterize tetraethoxymethane. Careful attention to reaction conditions and purification techniques is crucial for obtaining a high-purity product.

References

- 1. Cas 78-09-1,this compound | lookchem [lookchem.com]

- 2. This compound | Organic Synthesis Reagent [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Tetraethoxymethane - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. CN103804157A - Method for producing this compound with coproduction of 5-chlorovaleronitrile - Google Patents [patents.google.com]

- 7. CN107573223B - Method for producing this compound by efficient rectification - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Stability and Decomposition of Tetraethyl Orthocarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl orthocarbonate (TEOC), a versatile reagent in organic synthesis and material science, exhibits a stability profile that is critical to its handling, storage, and application. This technical guide provides a comprehensive overview of the thermal and hydrolytic stability of TEOC, detailing its decomposition pathways, kinetics, and the nature of its degradation products. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize TEOC in their work while ensuring its stability and mitigating potential decomposition.

Introduction

This compound, with the chemical formula C(OCH₂CH₃)₄, is the tetraethyl ester of the hypothetical orthocarbonic acid. Its unique structure, featuring a central carbon atom bonded to four ethoxy groups, imparts specific reactivity and stability characteristics. While TEOC is a valuable building block in the synthesis of various organic compounds and polymers, its susceptibility to thermal and hydrolytic degradation necessitates a thorough understanding of its stability profile.[1][2] This guide delves into the critical aspects of TEOC's stability, providing quantitative data, detailed experimental protocols, and visual representations of its decomposition mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78-09-1 | [3] |

| Molecular Formula | C₉H₂₀O₄ | [3] |

| Molecular Weight | 192.25 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 158–161 °C | [5] |

| Density | 0.919 g/mL at 25 °C | [3] |

| Refractive Index (n_D²⁵) | 1.3905–1.3908 | [5] |

| Solubility | Insoluble in water; Soluble in most organic solvents | [4] |

Thermal Stability and Decomposition

Decomposition Products and Mechanism

Theoretical studies on the thermal decomposition of carbonate esters suggest that this compound likely decomposes through a molecular elimination mechanism. The decomposition of the related compound, tetraethoxysilane (TEOS), proceeds via the formation of silanols and ethylene, which provides a potential analogy for the decomposition pathway of TEOC.[3] The primary decomposition products of TEOC are anticipated to be diethyl carbonate, ethanol (B145695), and ethylene.

A proposed thermal decomposition pathway for this compound is illustrated in the following diagram:

Caption: Proposed thermal decomposition of TEOC.

Decomposition Kinetics

A theoretical study on the thermal decomposition of carbonate esters provides a rate expression for the decomposition of this compound. However, it is important to note that this is a theoretical value and experimental verification is needed.

Table 2: Theoretical Rate Expression for the Thermal Decomposition of this compound

| Rate Expression | Temperature Range (°C) | Reference |

| k = 10¹³.¹ exp(-234.3 kJ mol⁻¹ / RT) s⁻¹ | Not Specified | N/A |

Note: The reference for this specific rate expression was not found in the provided search results. This data is for illustrative purposes and requires experimental validation.

Hydrolytic Stability and Decomposition

This compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of water can lead to the breakdown of the orthocarbonate structure.

Hydrolysis Products and Mechanism

The hydrolysis of TEOC is expected to proceed in a stepwise manner, ultimately yielding carbonic acid (which decomposes to carbon dioxide and water) and four molecules of ethanol. The hydrolysis of the analogous compound, tetraethyl orthosilicate (B98303) (TEOS), has been studied under both acidic and basic conditions, providing insights into the potential mechanisms for TEOC.[6] Under basic conditions, the hydrolysis of TEOS is initiated by the nucleophilic attack of a hydroxide (B78521) ion. A similar mechanism can be proposed for TEOC.

A proposed pathway for the hydrolysis of this compound is depicted below:

Caption: Stepwise hydrolysis of TEOC.

Hydrolysis Kinetics

While specific kinetic data for the hydrolysis of TEOC under varying pH conditions were not found in the provided search results, studies on the hydrolysis of other esters and orthosilicates indicate that the rate is highly dependent on pH and temperature.[7] Generally, hydrolysis is faster at both low and high pH compared to neutral conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.

Synthesis of this compound

Several methods for the synthesis of TEOC have been reported, with varying yields.[1]

Method 1: From Sodium Ethoxide and Trichloronitromethane [8]

-

Reaction: 4 C₂H₅ONa + CCl₃NO₂ → C(OC₂H₅)₄ + 3 NaCl + NaNO₂

-

Procedure:

-

In a clean, dry 2000 L reactor, add 320 kg of sodium ethoxide and 1280 kg of absolute ethanol.[8]

-

Maintain the temperature between 65 °C and 70 °C while adding 97 kg of trichloronitromethane dropwise.[8]

-

After the addition is complete, continue the reaction for 3 hours.[8]

-

Recover 900 kg of absolute ethanol by atmospheric distillation.[8]

-

Add 1600 kg of water to dissolve the residue.[8]

-

Extract the aqueous solution with 1280 kg of n-heptane.[8]

-

The organic phase is then subjected to fractional distillation for purification.[8]

-

-

Yield: Approximately 91% with a purity of 99.7%.[8]

Method 2: From Sodium Ethoxide and Trichloroacetonitrile [1]

-

This method is reported to provide higher yields, often up to 85%.[1] Detailed experimental conditions were not available in the provided search results.

Method 3: From Chloropicrin (B1668804) and Sodium Ethoxide [5]

-

Procedure:

-

Prepare a solution of sodium ethoxide from 70 g of sodium and 2 L of absolute ethanol in a 3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.[5]

-

Heat the stirred solution to 58–60 °C.[5]

-

Add 100 g of chloropicrin at a rate of 30–35 drops per minute.[5]

-

After the reaction becomes self-sustaining, continue adding chloropicrin to maintain the temperature at 58–60 °C.[5]

-

After complete addition (approximately 2 hours), allow the mixture to stand overnight.[5]

-

Remove most of the ethanol by distillation under reduced pressure.[5]

-

Dilute the residue with water and separate the organic layer.[5]

-

Wash the organic layer with a saturated salt solution and dry over anhydrous magnesium sulfate.[5]

-

Extract the aqueous layer with ether, combine the organic phases, wash, and dry.[5]

-

Remove the ether by fractional distillation, and distill the crude product at atmospheric pressure.[5]

-

-

Yield: 46–49%.[5]

Purification of this compound

Fractional distillation is the primary method for purifying TEOC.[5][8]

-

Procedure:

-

For the synthesis using trichloronitromethane, after extraction with n-heptane, add 0.05 kg of sodium ethoxide to the organic phase in a rectification tower.[8]

-

Control the reflux ratio to 1-2 under normal pressure to remove the n-heptane.[8]

-

Then, control the reflux ratio to 3-5 and rectify the TEOC product under a pressure of -0.098 MPa.[8]

-

Analytical Methods for Stability and Decomposition Studies

While specific protocols for TEOC are scarce, the following general methods can be adapted to study its stability and decomposition.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of TEOC.

-

General Protocol:

-

Place a small, accurately weighed sample (typically 5-10 mg) of TEOC in a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify the volatile decomposition products of TEOC.

-

General Protocol:

-

Decompose a sample of TEOC under controlled conditions (e.g., in a sealed vial at a specific temperature for a set time).

-

Collect the headspace gas or dissolve the residue in a suitable solvent.

-

Inject the sample into a GC-MS system.

-

Separate the components on a suitable GC column (e.g., a non-polar or medium-polarity column).

-

Identify the separated components based on their mass spectra by comparison with a spectral library.

-

Quantify the products using appropriate standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To monitor the hydrolysis of TEOC and identify the products formed in solution.

-

General Protocol:

-

Prepare a solution of TEOC in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a co-solvent).

-

Initiate the hydrolysis by adding a controlled amount of water (and acid or base catalyst if desired).

-

Acquire ¹H and ¹³C NMR spectra at regular time intervals.

-

Monitor the disappearance of the TEOC signals and the appearance of new signals corresponding to the hydrolysis products (e.g., ethanol, diethyl carbonate).

-

Integrate the signals to determine the relative concentrations of reactants and products over time, allowing for the determination of reaction kinetics.

-

Summary of Quantitative Data

The following tables summarize the available quantitative data on the synthesis and properties of this compound.

Table 3: Synthesis of this compound

| Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Sodium Ethoxide, Trichloronitromethane | 65-70 °C, 3 hours | 91 | 99.7 | [8] |

| Sodium Ethoxide, Trichloroacetonitrile | Not Specified | up to 85 | Not Specified | [1] |

| Sodium Ethoxide, Chloropicrin | 58-60 °C, ~2 hours | 46-49 | Not Specified | [5] |

Conclusion

This compound is a valuable chemical with moderate thermal and hydrolytic stability. Its decomposition is influenced by temperature, moisture, and the presence of acids or bases. Understanding these stability characteristics is paramount for its effective use in research and industrial applications. This guide has provided a consolidation of the available information on the stability and decomposition of TEOC, including proposed mechanisms, synthesis protocols, and analytical methodologies. Further experimental studies are warranted to obtain more precise quantitative data on its decomposition kinetics and to definitively identify all degradation products under various conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 97 78-09-1 [sigmaaldrich.com]

- 4. Tetraethoxymethane - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. CN107573223B - Method for producing this compound by efficient rectification - Google Patents [patents.google.com]

Tetraethyl Orthocarbonate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl orthocarbonate (TEOC), also known as tetraethoxymethane, is a versatile reagent utilized in various chemical syntheses, including as a protecting group for alcohols, amines, and carboxylic acids, and in the formation of esters and ethers.[1][2] Its utility in organic synthesis, particularly in the pharmaceutical and polymer industries, necessitates a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel and the integrity of research.[1][2][3] This guide provides an in-depth overview of the safety protocols, hazard information, and handling procedures for this compound.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[4][5] It is also an irritant, causing skin, eye, and respiratory tract irritation.[4][6] Ingestion may lead to gastrointestinal irritation.[6] It is also noted to be moisture-sensitive.[4][6]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[5]

Risk and Safety Phrases:

-

R10: Flammable.[6]

-

R36/37/38: Irritating to eyes, respiratory system and skin.[6]

-

S16: Keep away from sources of ignition - No smoking.[6]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

-

S37/39: Wear suitable gloves and eye/face protection.[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | References |

| Molecular Formula | C9H20O4 | [5][6] |

| Molecular Weight | 192.26 g/mol | [5][6] |

| Appearance | Colorless liquid | [2][6] |

| Odor | Aromatic | [6] |

| Boiling Point | 158-160 °C | [6] |

| Flash Point | 52 °C (125.6 °F) | [6] |

| Specific Gravity/Density | 0.915 - 0.919 g/mL at 25 °C | [6] |

| Solubility | Insoluble in water | [3][6] |

| Vapor Density | 6.62 | [6] |

Exposure Controls and Personal Protective Equipment

Proper engineering controls and personal protective equipment (PPE) are crucial for the safe handling of this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Facilities should be equipped with an eyewash station and a safety shower.[6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Ground and bond containers when transferring material to prevent static discharge.[4][6]

Personal Protective Equipment (PPE):

| PPE Category | Specification | Purpose | References |

| Eye/Face Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes. | [6][7] |

| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. | [6][7] |

| Body Protection | A standard laboratory coat or chemical-resistant suit. | To protect skin and clothing from contamination. | [6][7] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | To protect against inhalation of vapors. | [6] |

Safe Handling and Storage

Handling:

-

Avoid contact with eyes, skin, and clothing.[6]

-

Avoid breathing vapor, mist, or gas.[6]

-

Keep away from heat, sparks, and open flames.[6]

-

Use non-sparking tools.[4]

-

Handle under an inert atmosphere as it is moisture-sensitive.[6][8]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Keep containers tightly closed.[6]

-

Store in a flammables-area.[6]

-

Protect from moisture.[6]

-

Keep away from sources of ignition and strong oxidizing agents.[3][6]

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

First Aid Procedures for this compound Exposure

Caption: First aid procedures for different routes of exposure to this compound.

-

Inhalation: Remove the individual from exposure and move to fresh air immediately.[6] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration.[6] Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical aid.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical aid.[6]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical aid.[6]

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Water spray can be used to cool fire-exposed containers.[6]

-

Specific Hazards: this compound is a flammable liquid and vapor.[4][6] Vapors are heavier than air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[4]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

This compound Spill Response Workflow

Caption: A workflow for the safe response to a this compound spill.

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation.[6] Remove all sources of ignition.[6] Wear appropriate personal protective equipment as specified in Section 3.

-

Environmental Precautions: Prevent the spill from entering storm sewers and ditches that lead to waterways.[6]

-

Methods for Cleaning Up: Absorb the spill with an inert material such as vermiculite, sand, or earth.[6] Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[4][6]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Disposal must be in accordance with federal, state, and local environmental regulations. Do not dispose of this compound down the drain.[9]

Toxicological Information

-

Eye: Causes eye irritation, potentially leading to chemical conjunctivitis.[6]

-

Skin: Causes skin irritation and may be harmful if absorbed through the skin.[6]

-

Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6] It may be harmful if swallowed.[6]

-

Inhalation: Causes respiratory tract irritation and may be harmful if inhaled.[6] It can produce delayed pulmonary edema.[6]

-

Chronic Effects: The effects of chronic exposure may be delayed.[6]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its safe use hinges on a comprehensive understanding and implementation of appropriate safety precautions. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and maintain a safe laboratory environment. Always consult the most current Safety Data Sheet (SDS) for this chemical before use.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C9H20O4 | CID 66213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. benchchem.com [benchchem.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. ohio.edu [ohio.edu]

A Technical Guide to the Solubility of Tetraethyl Orthocarbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethyl orthocarbonate in various organic solvents. Understanding the solubility characteristics of this versatile reagent is crucial for its effective application in organic synthesis, formulation development, and materials science. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For liquid-liquid systems, the term miscibility is often used. Two liquids are considered miscible if they are soluble in each other in all proportions, forming a single homogeneous phase. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.[1][2]

This compound, a member of the orthoester family, is a nonpolar compound. As such, it is generally expected to be soluble in or miscible with a wide range of organic solvents.[3]

Solubility Data of this compound

While precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature, qualitative descriptions consistently indicate high solubility or complete miscibility with common organic solvents. The following table summarizes the available qualitative solubility information.

| Organic Solvent | Solubility/Miscibility | Reference |

| Ethanol | Soluble/Miscible | |

| Ether | Soluble/Miscible | [4] |

| Chloroform | Soluble | [5] |

| Methanol | Soluble | [5] |

| Dichloromethane | Soluble |

It is important to note that while the term "soluble" is used in some sources, for liquid-liquid systems like this compound and the solvents listed, this often implies complete miscibility.

Experimental Protocol for Determining Miscibility

The following is a detailed methodology for the visual determination of miscibility of this compound in an organic solvent at ambient temperature. This protocol is adapted from general laboratory procedures for determining liquid-liquid miscibility.[1][6]

Objective: To determine if this compound is miscible with a given organic solvent in all proportions at room temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent to be tested (analytical grade)

-

A series of clean, dry glass test tubes with stoppers

-

Graduated pipettes or micropipettes for accurate volume measurement

-

Vortex mixer

-

Safety goggles, lab coat, and appropriate chemical-resistant gloves

Procedure:

-

Preparation of Mixtures:

-

Label a series of ten test tubes with volumetric ratios of this compound to the organic solvent, ranging from 1:9 to 9:1 (e.g., 10% this compound, 20%, etc.).

-

In a well-ventilated fume hood, carefully prepare 10 mL of each mixture by pipetting the calculated volumes of this compound and the organic solvent into the corresponding labeled test tubes. For example, for a 1:9 ratio (10% this compound), add 1 mL of this compound and 9 mL of the organic solvent.

-

-

Mixing:

-

Securely stopper each test tube.

-

Vigorously mix each solution using a vortex mixer for at least 30 seconds to ensure thorough mixing.

-

-

Observation:

-

Allow the test tubes to stand undisturbed at room temperature for a minimum of 5 minutes.

-

Visually inspect each test tube against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous liquid phase with no visible interface or cloudiness.

-

Immiscible: The mixture will separate into two distinct layers.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate into distinct layers within the observation period.

-

-

-

Recording Results:

-

Record the observations for each volumetric ratio. If a single homogeneous phase is observed for all ratios, the two liquids are considered miscible at ambient temperature. If phase separation is observed at any ratio, they are not fully miscible.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

This compound is flammable; keep away from ignition sources.

-

Consult the Safety Data Sheet (SDS) for both this compound and the organic solvent being used before commencing the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of miscibility as described in the experimental protocol.

Caption: Experimental workflow for determining the miscibility of two liquids.

References

- 1. Solvent Miscibility Table [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. kbcc.cuny.edu [kbcc.cuny.edu]

The Discovery and Synthetic History of Tetraethyl Orthocarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl orthocarbonate, C(OC₂H₅)₄, is a stable ether of the hypothetical orthocarbonic acid, C(OH)₄. Since its first description in the mid-19th century, it has become a valuable reagent and intermediate in organic synthesis, finding applications in the pharmaceutical and materials science sectors. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, with a focus on its key synthetic methodologies. Detailed experimental protocols for seminal preparations are provided, and quantitative data from various historical and modern sources are summarized for comparative analysis. Furthermore, reaction pathways are visualized through logical diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Introduction